molecular formula C16H15FN4O2 B8366609 N1-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine

N1-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine

Cat. No. B8366609
M. Wt: 314.31 g/mol
InChI Key: PEMZESIYDHQJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine is a useful research compound. Its molecular formula is C16H15FN4O2 and its molecular weight is 314.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality N1-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C16H15FN4O2

Molecular Weight

314.31 g/mol

IUPAC Name

1-N-(6,7-dimethoxyquinazolin-4-yl)-2-fluorobenzene-1,4-diamine

InChI

InChI=1S/C16H15FN4O2/c1-22-14-6-10-13(7-15(14)23-2)19-8-20-16(10)21-12-4-3-9(18)5-11(12)17/h3-8H,18H2,1-2H3,(H,19,20,21)

InChI Key

PEMZESIYDHQJCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)N)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

(6,7-Dimethoxy-quinazolin-4-yl)-(2-fluoro-4-nitro-phenyl)-amine (673 mg, 1.95 mmol) was dissolved in a combination of DMF (20 ml) and MeOH (20 ml), to which was added 10% Pd/C (227 mg). The mixture was shaken under an atmosphere of H2 on a Parr hydrogenator at 40 psi for 3 hrs. The reaction mixture was filtered through celite and the filtrate concentrated in vacuo. The resulting residue was triturated in EtOAc/Et2O. The resulting solids were filtered, washed with Et2O, and dried under vacuum to give N1-(6,7-dimethoxy-quinazolin-4-yl)-2-fluoro-benzene-1,4-diamine (398 mg, 65%) which was used in the next reaction without further purification. 1H-NMR (400 MHz, DMSO): 10.80 (br s, 1H), 10.30 (br s, 1H), 8.63 (s, 1H), 8.15 (s, 1H), 7.33 (s, 1H), 7.15 (m, 1H), 6.45 (m, 1H), 3.96 (s, 6H). LC/MS Calcd for [M+H]+ 315.1. found 315.4.
Quantity
673 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
227 mg
Type
catalyst
Reaction Step Two

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